One area of research explores CuOBu-Nc as a light-harvesting material in photovoltaic cells. Photovoltaic cells, also known as solar cells, convert light energy into electricity. Naphthalocyanines, including CuOBu-Nc, possess strong light absorption properties due to their extended conjugated π-electron systems []. Researchers are investigating how CuOBu-Nc can be incorporated into solar cell designs to improve light capture efficiency and overall energy conversion [].
Another area of research investigates CuOBu-Nc for use in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that utilizes organic materials to emit light. Similar to its potential application in solar cells, CuOBu-Nc's light emission properties are of interest. Researchers are studying how CuOBu-Nc's structure and chemical modifications can be tuned to achieve desired emission colors and improve OLED device performance [].
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is a complex organic compound characterized by its rich color and unique structural properties. The molecular formula for this compound is CHCuNO, with a molecular weight of approximately 1353.178 g/mol. It is composed of a copper ion coordinated to a naphthalocyanine framework with eight butoxy substituents, which contribute to its solubility and stability in various solvents .
This compound typically appears as a crystalline powder that can range in color from amber to dark purple or black, depending on its specific formulation and purity levels . Its synthesis and characterization are significant in the fields of materials science and organic chemistry.
These reactions are critical for understanding the reactivity and potential applications of this compound in various fields.
Research on the biological activity of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is limited but suggests potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. Such properties make it a candidate for studies in cancer treatment and other therapeutic areas .
The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine typically involves:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to achieve high purity and yield .
This comparison underscores the unique structural features of Copper(II) 5,9,14,...-octabutoxy-2,naphthalocyanine that contribute to its distinct properties and potential uses in various fields .
Interaction studies involving Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine focus on its behavior in biological systems and materials science contexts. Key areas include:
Such studies are crucial for determining the safe use of this compound in various applications .
Several compounds are structurally or functionally similar to Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine. These include:
Compound | Metal | Structure Type |
Precursor Selection and RationaleThe synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine requires careful selection of appropriate precursor compounds that will undergo cyclotetramerization to form the desired naphthalocyanine macrocycle [3]. The primary precursor utilized in this synthesis is 1,4-dibutoxy-2,3-naphthalenedicarbonitrile, which serves as the fundamental building block for the formation of the extended conjugated system [23] [6]. The selection of 1,4-dibutoxy-2,3-naphthalenedicarbonitrile as the precursor is based on several critical factors [8]. The dibutoxy substituents at positions 1 and 4 provide enhanced solubility characteristics compared to unsubstituted naphthalenedicarbonitrile derivatives, facilitating improved reaction conditions and product isolation [15]. These butoxy groups also contribute to the prevention of excessive aggregation during synthesis, which can lead to reduced yields and purification difficulties [18]. The naphthalenedicarbonitrile core structure contains two nitrile groups positioned at the 2,3-positions, which are essential for the cyclotetramerization reaction [11]. These nitrile functionalities serve as reactive sites that undergo condensation reactions in the presence of metal salts and basic conditions to form the expanded phthalocyanine-like macrocycle [24]. The naphthalene backbone provides the extended conjugation system that distinguishes naphthalocyanines from conventional phthalocyanines, resulting in red-shifted absorption properties and enhanced near-infrared activity [29].
Metal Insertion Techniques for Central Copper CoordinationThe insertion of copper(II) ions into the naphthalocyanine macrocycle represents a critical step that determines the final coordination geometry and electronic properties of the target compound [3]. Several methodologies have been developed for achieving efficient metal insertion, with template-directed synthesis being the most widely employed approach [24] [26]. Template-directed synthesis involves the use of copper(II) salts as coordinating templates during the cyclotetramerization process [25]. Copper(II) chloride dihydrate is the most commonly utilized copper source due to its appropriate reactivity and coordination properties [31]. The copper ion serves as a central organizing element that facilitates the correct assembly of four naphthalenedicarbonitrile units into the desired macrocyclic structure [27]. The mechanism of copper insertion involves initial coordination of the copper(II) center with nitrogen atoms from the nitrile groups of the precursor molecules [30]. This coordination activates the nitrile functionalities toward nucleophilic attack and subsequent condensation reactions [26]. The template effect of the copper ion ensures proper spatial organization of the reacting precursors, leading to preferential formation of the desired naphthalocyanine product over competing oligomeric or polymeric byproducts [24].
The electronic configuration of copper(II) with its d⁹ system provides favorable coordination characteristics for naphthalocyanine formation [12]. The Jahn-Teller distortion inherent to copper(II) complexes influences the final geometry of the naphthalocyanine complex, often resulting in slight deviations from perfect planarity [4]. These structural features contribute to the unique electronic and optical properties of the copper naphthalocyanine product [15]. Alternative metal insertion approaches include post-synthetic metallation, where the metal-free naphthalocyanine ligand is first prepared and subsequently treated with copper salts [3]. However, this approach typically results in lower yields and more challenging purification procedures compared to the template-directed methodology [25]. Microwave-Assisted Synthesis OptimizationMicrowave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of naphthalocyanine formation [5] [31]. The application of microwave heating provides several advantages over conventional thermal methods, including reduced reaction times, improved yields, and enhanced product purity [32]. The fundamental principle underlying microwave-assisted synthesis involves the interaction of electromagnetic radiation with polar molecules and ionic species present in the reaction mixture [36]. The dielectric heating mechanism results in rapid and uniform temperature elevation throughout the reaction medium, leading to more efficient energy transfer compared to conventional heating methods [33]. Metal salts, particularly copper chloride, exhibit favorable dielectric properties that enhance microwave absorption and facilitate rapid heating [5]. Optimization of microwave-assisted synthesis requires careful control of several critical parameters [31]. Reaction temperature typically ranges from 160 to 220 degrees Celsius, with optimal conditions often found around 180-200 degrees Celsius [6]. Reaction times are significantly reduced compared to conventional heating, with typical durations of 10-30 minutes achieving comparable or superior results to hours of conventional heating [32].
Solvent selection plays a crucial role in microwave-assisted synthesis optimization [34]. N,N-dimethylacetamide has proven particularly effective as a reaction medium due to its high boiling point, excellent solubility properties for both precursors and products, and favorable microwave absorption characteristics [6] [34]. The polar nature of N,N-dimethylacetamide facilitates efficient dielectric heating while providing a suitable environment for the cyclotetramerization reaction [22]. The addition of small amounts of water or other polar additives can further enhance microwave absorption and improve temperature distribution within the reaction mixture [31]. However, careful control of moisture content is essential to prevent unwanted side reactions or product degradation [33]. Base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene are typically employed in catalytic quantities to promote the cyclotetramerization process [6] [22]. Purification Strategies and Yield OptimizationThe purification of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine presents significant challenges due to the formation of various byproducts during synthesis and the tendency of naphthalocyanine compounds to form aggregates [13] [37]. Effective purification strategies are essential for obtaining high-purity products suitable for applications requiring well-defined optical and electronic properties [14]. Column chromatography represents the primary purification technique for naphthalocyanine compounds [37] [38]. Silica gel is commonly employed as the stationary phase, although alumina-based systems have also demonstrated effectiveness for certain separation challenges [13] [35]. The selection of appropriate eluent systems is critical for achieving satisfactory separation of the desired product from unreacted starting materials and byproducts [39].
The elution pattern for copper naphthalocyanine typically involves initial washing with non-polar solvents to remove unreacted precursors and low-polarity byproducts [38]. The desired naphthalocyanine product is then eluted using moderately polar solvent systems, most commonly toluene-hexane mixtures with ratios ranging from 1:1 to 3:1 depending on the specific substitution pattern [42]. Final purification often requires gradient elution to achieve complete separation of closely related isomers or aggregated species [39]. Recrystallization serves as a complementary purification technique for achieving high product purity [40]. Suitable solvents for recrystallization include chloroform, dichloromethane, or toluene, often in combination with non-polar anti-solvents such as hexane or petroleum ether [42]. The recrystallization process must be carefully controlled to prevent excessive aggregation, which can lead to poor crystal quality and reduced yields [18]. Vacuum drying represents the final purification step, ensuring complete removal of residual solvents and achieving the desired product purity [41]. Drying temperatures typically range from 60 to 100 degrees Celsius under reduced pressure to prevent thermal decomposition while ensuring effective solvent removal [42]. Modern microwave vacuum drying techniques offer enhanced efficiency and better control over the drying process compared to conventional methods [41]. Yield optimization strategies focus on maximizing the conversion of starting materials while minimizing the formation of undesired byproducts [17]. Careful control of stoichiometric ratios, with typical molar ratios of 4:1 for naphthalenedicarbonitrile to copper salt, helps ensure complete consumption of the metal template while avoiding excess precursor that can lead to incomplete cyclization [6]. Reaction atmosphere control, typically under inert gas conditions, prevents oxidative degradation and maintains product quality throughout the synthesis process [3].
Hydrogen Bond Acceptor Count 16
Exact Mass 1351.602109 g/mol
Monoisotopic Mass 1351.602109 g/mol
Heavy Atom Count 97
Dates
Modify: 2023-08-15
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